molecular formula C27H24N6O4 B11187345 6-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one

6-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one

Cat. No.: B11187345
M. Wt: 496.5 g/mol
InChI Key: UJSRAWCLHADOTG-UHFFFAOYSA-N
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Description

The compound 6-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including an oxadiazole ring, a methoxyphenyl group, and a tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidinone core: This complex ring system can be synthesized through a series of condensation and cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Formation of a dihydro derivative of the oxadiazole ring.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one
  • 6-{3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one

Uniqueness

This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.

Properties

Molecular Formula

C27H24N6O4

Molecular Weight

496.5 g/mol

IUPAC Name

12-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-5-phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one

InChI

InChI=1S/C27H24N6O4/c1-36-22-10-6-5-9-19(22)26-29-24(37-31-26)11-12-25(34)32-14-13-18-21(16-32)28-23-15-20(30-33(23)27(18)35)17-7-3-2-4-8-17/h2-10,15,30H,11-14,16H2,1H3

InChI Key

UJSRAWCLHADOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4=C(C3)N=C5C=C(NN5C4=O)C6=CC=CC=C6

Origin of Product

United States

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